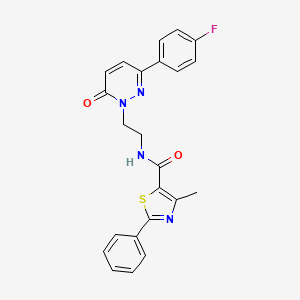

![molecular formula C19H18FN3O3 B2710360 1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894030-20-7](/img/structure/B2710360.png)

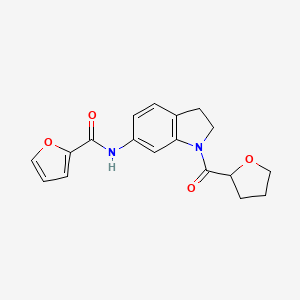

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. The compound belongs to the class of pyrrolopyrimidine-based kinase inhibitors, which have shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Electron Transfer in Ruthenium and Osmium Complexes

Ruthenium and osmium complexes featuring a urea ligand demonstrate electron transfer properties. The ureapyrimidinedione (Upy) DDAA hydrogen-bonding motif in these complexes does not support electron transfer as the hydrogen-bonding functionalities do not contribute to the occupied frontier levels. This insight is crucial in understanding the electron transfer capabilities and limitations of such urea-containing compounds (Pichlmaier et al., 2009).

Antioxidant and Anticholinesterase Activities

Novel coumarylthiazole derivatives containing aryl urea groups show significant inhibitory activity against cholinesterases, indicating potential uses in addressing neurological disorders such as Alzheimer's disease. These compounds also exhibit substantial antioxidant activity, which can be relevant in various therapeutic and preventive contexts (Kurt et al., 2015).

Electro-Fenton Degradation of Antimicrobials

In the context of environmental science, urea compounds have been studied in the electro-Fenton degradation process of antimicrobials like triclosan and triclocarban. This research is crucial for understanding how to effectively break down persistent environmental pollutants (Sirés et al., 2007).

Interaction with Fluoride Ions

Research on the interaction between urea compounds and fluoride ions has shown unique proton transfer processes. This interaction is significant for applications in molecular recognition and sensor technology (Boiocchi et al., 2004).

Synthesis of Active Metabolites

In pharmaceutical chemistry, urea compounds play a role in the stereoselective synthesis of active metabolites of potent kinase inhibitors, highlighting their importance in the development of targeted cancer therapies (Chen et al., 2010).

Serotonin Receptor Studies

Urea derivatives are also significant in the study of serotonin receptors, specifically in understanding the pharmacological mechanisms underlying certain neurological and psychiatric conditions (Millan et al., 1997).

Synthesis of Chemosensors

The synthesis and evaluation of urea-based fluorogenic sensors for anion recognition, particularly acetate ion, indicate potential applications in analytical chemistry and environmental monitoring (Helal & Kim, 2010).

Propiedades

IUPAC Name |

1-(4-acetylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O3/c1-12(24)13-5-7-15(8-6-13)21-19(26)22-16-10-18(25)23(11-16)17-4-2-3-14(20)9-17/h2-9,16H,10-11H2,1H3,(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNPDKXTYJMPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

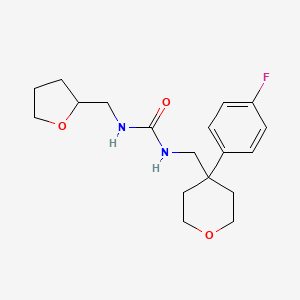

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

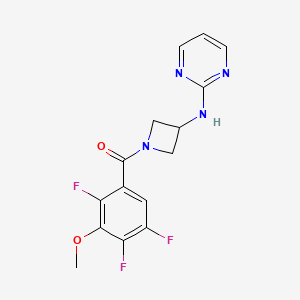

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)

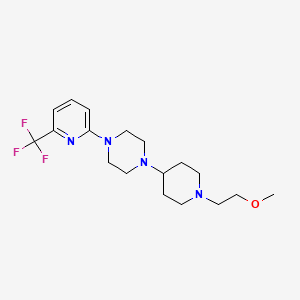

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2710281.png)

![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)